7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a tert-butyl group, an isopentyl group, and a methyloxazolo ring fused to a purine core. The presence of these groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolo ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the isopentyl group: The isopentyl group can be introduced via alkylation or acylation reactions using isopentyl halides or isopentyl acids.
Fusion with the purine core: The final step involves the fusion of the oxazolo ring with a purine derivative through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-butyl)-3-isopropyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
7-tert-butyl-4-methyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-10(2)7-8-20-14(22)12-13(19(6)16(20)23)18-15-21(12)9-11(24-15)17(3,4)5/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKKBRSFMLIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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